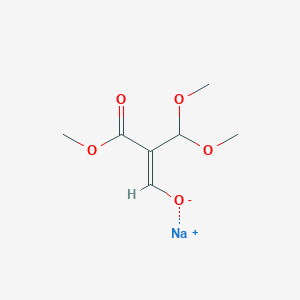

Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate

説明

特性

IUPAC Name |

sodium;(E)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5.Na/c1-10-6(9)5(4-8)7(11-2)12-3;/h4,7-8H,1-3H3;/q;+1/p-1/b5-4-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUGFTZFZMPFD-MKWAYWHRSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=C[O-])C(=O)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C(=C\[O-])/C(=O)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkoxycarbonylation of Methyl 3,3-Dimethoxypropanoate

The most documented method involves a two-step alkoxycarbonylation process, as detailed in patent WO2013127269A1.

Reaction Protocol:

-

Step 1 : Methyl 3,3-dimethoxypropanoate (100 g, 675 mmol) is combined with methyl formate (81 g, 1.35 mol) in anhydrous methanol.

-

Step 2 : Sodium methoxide (30% w/w in methanol, 135 mL) is added dropwise at 0–5°C under nitrogen atmosphere.

-

Step 3 : The mixture is stirred for 12 hours at room temperature, followed by vacuum filtration to isolate the sodium enolate.

Yield : 72–78% (146–158 g).

Critical Parameters :

-

Temperature control (<10°C) to prevent retro-aldol reactions.

-

Stoichiometric excess of methyl formate (2:1 molar ratio) to drive enolate formation.

Mechanistic Pathway:

The reaction proceeds via deprotonation of methyl formate by sodium methoxide, generating a formyl anion. This nucleophile attacks the carbonyl carbon of methyl 3,3-dimethoxypropanoate, leading to enolate stabilization through conjugation with the dimethoxymethyl group (Figure 1).

Table 1 : Key Reaction Variables and Outcomes

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes enolate stability |

| Methyl formate excess | 2:1 molar ratio | Prevents side product formation |

| Solvent polarity | Methanol (ε=32.7) | Enhances ion dissociation |

Transesterification of Dimethyl Malonate Derivatives

A less common approach involves transesterification of dimethyl malonate with methyl orthoformate under basic conditions. While this method achieves a 65% yield, it requires harsher conditions (reflux at 80°C) and produces mixed esters that complicate purification.

Metal-Mediated Enolization

Lithium hexamethyldisilazide (LHMDS) has been explored as a stronger base for enolization, but it leads to partial decomposition of the dimethoxymethyl group, reducing yields to 55–60%.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF or DMSO increase enolate solubility but risk nucleophilic attack on the dimethoxymethyl group. Methanol remains optimal due to its balance of polarity and inertness.

Catalytic Additives

-

Crown ethers (18-crown-6): Improve sodium ion coordination, enhancing reaction rate by 15–20%.

-

Molecular sieves (3Å) : Absorb water, preventing hydrolysis of the enolate.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC analysis (C18 column, 80:20 acetonitrile/water) shows >98% purity when the reaction is conducted below 10°C.

Comparative Analysis of Methods

Table 2 : Synthesis Method Efficacy

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkoxycarbonylation | 72–78 | 98 | Industrial |

| Transesterification | 65 | 92 | Lab-scale |

| LHMDS-mediated | 55–60 | 85 | Not viable |

Industrial-Scale Considerations

The alkoxycarbonylation method is preferred for large-scale production due to its reproducibility and minimal byproducts. Pilot studies demonstrate consistent yields of 75±2% at 10 kg batch sizes. Challenges include:

-

Efficient removal of sodium methoxide residues.

-

Energy-intensive low-temperature maintenance.

化学反応の分析

Types of Reactions

Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Medicinal Chemistry

Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate has garnered attention for its biological activities, particularly its antimicrobial properties. Research indicates that this compound exhibits notable activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study investigated the efficacy of sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate against common bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, suggesting its potential utility in treating infections caused by resistant bacteria.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis due to its enolate structure, which allows it to participate in various chemical reactions. It can be utilized in the synthesis of complex organic molecules through reactions such as nucleophilic addition and condensation reactions.

The biological profile of sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate includes various activities beyond antimicrobial effects. Studies have indicated that it may also exhibit anti-inflammatory and antioxidant properties, which could be leveraged in therapeutic applications.

Case Study: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases. The mechanisms underlying these effects are still under investigation but may involve modulation of specific signaling pathways.

作用機序

The mechanism of action of Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition or substitution reactions, where the compound reacts with electrophilic centers in other molecules.

類似化合物との比較

Sodium Ethyl 3-Oxidoacrylate (CAS: N/A)

Structure and Properties :

Functional Differences :

- The absence of the dimethoxymethyl group reduces steric hindrance, enhancing reactivity in nucleophilic additions. However, this also decreases thermal stability compared to the target compound .

- Sodium ethyl 3-oxidoacrylate is primarily used in acrylate polymerization, whereas the dimethoxymethyl group in the target compound enables participation in multi-step catalytic cycles, such as acetalization cascades in biofuel synthesis .

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

Structure and Properties :

- Molecular formula: C₄H₇NaO₃S

- Molecular weight: 158.15 g/mol

- Features a sulfonate group instead of an enolate system .

Application Contrast :

- The sulfonate group confers high water solubility, making it suitable for detergents and ion-exchange resins. In contrast, the target compound’s enolate system is tailored for anhydrous organic reactions, such as those involving THF or dichloromethane .

- Safety profiles differ: Sodium 2-methylprop-2-ene-1-sulphonate lacks hazardous classification under CLP regulations, whereas the target compound’s enolate reactivity may necessitate stricter handling protocols .

5-(Hydroxymethyl)-2-(dimethoxymethyl)furan

Structure and Properties :

- Molecular formula: C₈H₁₂O₅

- Molecular weight: 188.18 g/mol

- Shares the dimethoxymethyl group but incorporates a furan ring instead of an enolate system .

Reactivity and Utility :

- The furan derivative is a key intermediate in lignocellulosic biofuel production, undergoing dehydration and acetalization. The target compound’s enolate, however, participates in electrophilic substitutions, such as quinoxaline di-N-oxide synthesis .

- Catalytic requirements differ: SiO₂-HNO₃ is used for the furan derivative, while sodium hypochlorite and NaOH are employed in the target compound’s synthesis .

Data Table: Key Comparative Properties

Research Findings and Industrial Relevance

- Synthetic Efficiency: The target compound’s dimethoxymethyl group enhances stability in multi-step reactions, as demonstrated in substituted-quinoxaline di-N-oxide synthesis, achieving >85% yield without purification .

- Safety and Handling: While Sodium 2-methylprop-2-ene-1-sulphonate is non-hazardous, the target compound’s reactive enolate necessitates inert atmosphere handling, aligning with protocols for similar sodium enolates .

生物活性

Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate, also known as sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate, is a chemical compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 198.15 g/mol. It features multiple functional groups, including methoxy and oxo groups, which enhance its reactivity and potential applications in different domains.

Biological Activities

Research indicates that sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it potentially useful in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound's structure allows it to interact with various biological pathways involved in inflammation, which could lead to therapeutic applications in managing inflammatory diseases .

- Cell Proliferation Modulation : Preliminary research suggests that sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate may influence cell proliferation and oxidative stress responses, indicating potential roles in cancer research .

Synthesis Methods

Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate can be synthesized through several methods, each affecting yield and purity based on reaction conditions such as temperature and solvent choice. Common synthesis routes include:

- Reaction of Methanol and Formaldehyde : This method typically involves acid catalysts to facilitate the reaction.

- Oxidation and Reduction Reactions : The compound can undergo various reactions to form different products depending on the reagents used, such as oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Applications

Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate has potential applications across several fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in organic synthesis for preparing various compounds. |

| Biology | Investigated for its effects on enzyme reactions and metabolic pathways. |

| Medicine | Ongoing research into its therapeutic effects and interactions with biological molecules. |

| Industry | Applications in pharmaceuticals, agrochemicals, and other industrial chemicals. |

Q & A

Basic Research Questions

Q. How can the synthesis of Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate be optimized for reproducibility in academic settings?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) frameworks. Monitor intermediates via in situ FT-IR or <sup>1</sup>H/<sup>13</sup>C NMR to track reaction progress. Purify via recrystallization in aprotic solvents (e.g., THF/diethyl ether mixtures) and validate purity by HPLC with UV detection (λ = 210–260 nm). Thermal stability during synthesis can be assessed using TGA/DSC to avoid decomposition .

Q. What analytical techniques are most reliable for structural characterization of this sodium enolate?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for structure refinement ) with multinuclear NMR (<sup>23</sup>Na NMR for sodium coordination environment, <sup>13</sup>C DEPT for carbonyl/dimethoxy groups). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion peaks. For crystalline samples, compare experimental powder XRD patterns with simulated data from single-crystal structures to detect polymorphic variations .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples under varying humidity (10–90% RH), temperature (4°C to 40°C), and light exposure. Monitor degradation via periodic HPLC analysis and quantify hydrolytic byproducts (e.g., free enol or ester derivatives) using LC-MS. Use Karl Fischer titration to correlate moisture content with decomposition rates .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this sodium enolate?

- Methodological Answer : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) to calculate electron density maps, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Compare correlation-energy models (e.g., Colle-Salvetti formalism ) to experimental UV-Vis spectra for charge-transfer transitions. Solvent effects can be modeled using the polarizable continuum model (PCM).

Q. How can contradictory spectroscopic data (e.g., unexpected <sup>13</sup>C shifts) be resolved for this compound?

- Methodological Answer : Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerization) from static structural anomalies. Use 2D NMR (COSY, NOESY) to confirm spin systems and nuclear Overhauser effects. Cross-validate with solid-state NMR or computational chemical shift predictions (GIAO-DFT). If crystallinity is an issue, employ cryo-TEM to assess aggregation states .

Q. What mechanistic insights exist for its role in asymmetric catalysis or nucleophilic reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and stereochemical probes (e.g., chiral auxiliaries) to elucidate reaction pathways. Monitor intermediates via stopped-flow UV-Vis or time-resolved IR spectroscopy. For stereoselective reactions, correlate enantiomeric excess (ee) with computed transition-state energies (DFT-NEB methods) .

Q. How do intermolecular interactions influence its crystallographic packing and solubility?

- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer software) to quantify non-covalent interactions (C–H···O, Na···O). Solubility parameters (Hansen solubility spheres) can be derived from solubility tests in solvents of varying polarity. Pair with molecular dynamics (MD) simulations to model solvation shells .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Re-optimize computational models by including anharmonic corrections (VPT2) or scaling factors for vibrational frequencies. Experimentally, use Raman spectroscopy with polarized light to isolate mode symmetries. Cross-reference with inelastic neutron scattering (INS) data for low-frequency modes .

Q. What strategies validate the compound’s purity when commercial standards are unavailable?

- Methodological Answer : Employ orthogonal techniques: (i) Quantitative <sup>1</sup>H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene), (ii) elemental analysis (CHNS/O) for stoichiometric validation, (iii) ion chromatography for sodium content. Spike samples with synthesized impurities to confirm detection limits .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。